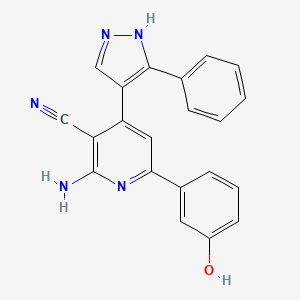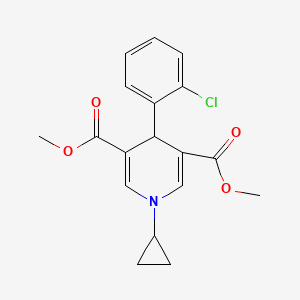![molecular formula C14H18N4O2 B5489874 N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as PBOX-15, is a small molecule compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of HSP90, a chaperone protein that is responsible for the folding and stabilization of many other proteins in the cell. HSP90 is overexpressed in many cancer cells and is essential for their survival. By inhibiting HSP90, this compound disrupts the normal functioning of cancer cells, leading to their death. The exact mechanism by which this compound inhibits HSP90 is still under investigation, but it is thought to involve the disruption of protein-protein interactions within the HSP90 complex.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, and it may also have potential as a treatment for neurodegenerative diseases. This compound has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its specificity for HSP90, which makes it a promising candidate for cancer therapy. However, like many other small molecule compounds, this compound has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of focus is the development of more potent analogs of this compound that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves a series of chemical reactions starting from tert-butyl carbamate and 3-phenyl-1,2,4-oxadiazole. The reaction is catalyzed by a base and the resulting intermediate is then reacted with methyl isocyanate to form the final product. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale with high yields.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by targeting a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes. By inhibiting HSP90, this compound disrupts the normal functioning of cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)17-13(19)15-9-11-16-12(18-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSBKKKHKOXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-phenylacetamide](/img/structure/B5489791.png)
![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5489810.png)
![2-[(2-furylmethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489827.png)


![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)


![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
